3-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
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Overview
Description
3-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features both a bromopyridine and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a brominated pyridine derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrazole ring can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can participate in halogen bonding, while the pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine:
3-Bromo-1H-pyrazole: Contains a bromine atom on the pyrazole ring, leading to different chemical properties.
5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: Similar structure but with the bromine atom in a different position, affecting its reactivity and applications.
Uniqueness
3-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is unique due to the specific positioning of the bromine atom and the combination of the pyridine and pyrazole rings. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C10H10BrN3 |
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Molecular Weight |
252.11 g/mol |
IUPAC Name |
3-bromo-2-(3,5-dimethylpyrazol-1-yl)pyridine |
InChI |
InChI=1S/C10H10BrN3/c1-7-6-8(2)14(13-7)10-9(11)4-3-5-12-10/h3-6H,1-2H3 |
InChI Key |
HUSBNASWDOUSJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC=N2)Br)C |
Origin of Product |
United States |
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